1-(4-(2-chlorobenzyl)-2-methyl-1H-pyrrol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-637685 is a chemical compound with the molecular formula C₁₄H₁₄ClNO. It is known for its activity against PfDHODH resistant mutants, making it a compound of interest in various scientific research fields .
Mechanism of Action
Target of Action
The primary target of TCMDC-125433 is the essential malarial kinase PfCLK3 . PfCLK3 plays a key role in the processing of parasite RNA . It is a validated drug target and is critical for the survival of the most deadly malaria parasite, Plasmodium falciparum .
Mode of Action
TCMDC-125433 acts as a reversible inhibitor of PfCLK3 . The co-crystal structure of PfCLK3 with TCMDC-125433 has been solved, facilitating the rational design of covalent inhibitors of this target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome was targeted to improve the selectivity of hit molecules .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-125433 disrupts the malaria parasite’s calcium dynamics . This disruption affects the parasite’s RNA splicing, which is crucial for its survival
Result of Action
The inhibition of PfCLK3 by TCMDC-125433 leads to the death of the Plasmodium falciparum parasite . This makes TCMDC-125433 a promising lead compound for the development of new antimalarials with a novel mechanism of action .
Biochemical Analysis
Biochemical Properties
The compound 1-{4-[(2-chlorophenyl)methyl]-2-methyl-1H-pyrrol-3-yl}ethan-1-one interacts with the enzyme PfCLK3, a kinase that plays a crucial role in the RNA splicing of the malaria parasite Plasmodium falciparum . The compound binds to the enzyme outside the active site, demonstrating a high degree of specificity for PfCLK3 compared to its human counterpart .
Cellular Effects
In cellular contexts, 1-{4-[(2-chlorophenyl)methyl]-2-methyl-1H-pyrrol-3-yl}ethan-1-one has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . This inhibition is likely due to the compound’s interaction with PfCLK3, disrupting the parasite’s RNA splicing and thus its ability to survive and proliferate .
Molecular Mechanism
The molecular mechanism of action of 1-{4-[(2-chlorophenyl)methyl]-2-methyl-1H-pyrrol-3-yl}ethan-1-one involves binding to the PfCLK3 enzyme . This binding is thought to occur outside the enzyme’s active site, making the compound an allosteric inhibitor . This interaction disrupts the enzyme’s function, leading to a disruption in the RNA splicing of the malaria parasite .
Metabolic Pathways
Given its interaction with PfCLK3, it is likely involved in pathways related to RNA splicing in Plasmodium falciparum .
Chemical Reactions Analysis
WAY-637685 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions are not explicitly detailed in the available literature. the compound’s structure suggests it can participate in typical organic reactions involving its functional groups. The major products formed from these reactions would depend on the specific reagents and conditions used .
Scientific Research Applications
WAY-637685 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its activity against PfDHODH resistant mutants makes it a valuable compound for studying drug resistance mechanisms and developing new therapeutic agents . Additionally, its unique chemical properties make it useful in various chemical synthesis and industrial applications.
Comparison with Similar Compounds
WAY-637685 can be compared with other similar compounds, such as WAY-204688, WAY-100135, and WAY-123398 . These compounds share structural similarities but may differ in their specific activities and applications. WAY-637685’s unique activity against PfDHODH resistant mutants highlights its distinctiveness among these related compounds.
Properties
IUPAC Name |
1-[4-[(2-chlorophenyl)methyl]-2-methyl-1H-pyrrol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-14(10(2)17)12(8-16-9)7-11-5-3-4-6-13(11)15/h3-6,8,16H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTWFPWIBRCBCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN1)CC2=CC=CC=C2Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.